2,2'-METHYLENEBIS(1,3-CYCLOHEXANEDIONE)

Catalog No.
S005309
CAS No.
54135-60-3
M.F
C13H16O4
M. Wt
236.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-METHYLENEBIS(1,3-CYCLOHEXANEDIONE)

CAS Number

54135-60-3

Product Name

2,2'-METHYLENEBIS(1,3-CYCLOHEXANEDIONE)

IUPAC Name

2-[(2,6-dioxocyclohexyl)methyl]cyclohexane-1,3-dione

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

InChI

InChI=1S/C13H16O4/c14-10-3-1-4-11(15)8(10)7-9-12(16)5-2-6-13(9)17/h8-9H,1-7H2

InChI Key

ILUMEPMGPCKGHH-UHFFFAOYSA-N

SMILES

C1CC(=O)C(C(=O)C1)CC2C(=O)CCCC2=O

Synonyms

2-[(2,6-dioxocyclohexyl)methyl]cyclohexane-1,3-dione

Canonical SMILES

C1CC(=O)C(C(=O)C1)CC2C(=O)CCCC2=O

The exact mass of the compound 2-[(2,6-Dioxocyclohexyl)methyl]cyclohexane-1,3-dione is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Cyclohexanones - Supplementary Records. It belongs to the ontological category of beta-diketone in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

M50054, also known by the chemical name 2-[(2,6-dioxocyclohexyl)methyl]cyclohexane-1,3-dione, is a compound studied for its potential to inhibit apoptosis, or programmed cell death []. Research has focused on its effects on various cell lines.

  • Inhibition of Apoptosis: Studies have shown that M50054 can inhibit apoptosis in human Fas-expressing WC8 cells and human monocytic leukemic U937 cells []. These cells were treated with agents that typically induce apoptosis, and M50054 was found to block this cell death process.

2,2'-Methylenebis(1,3-cyclohexanedione) is an organic compound characterized by its unique structure, comprising two 1,3-cyclohexanedione moieties linked by a methylene bridge. Its molecular formula is C13H16O4, and it has a molecular weight of approximately 236.27 g/mol . The compound appears as a solid at room temperature, with a melting point ranging from 132.5 to 133.5 °C and a boiling point of 461.2 °C at 760 mmHg .

As mentioned earlier, DCCD's primary mechanism of action involves crosslinking proteins. By covalently linking primary amine groups in proteins, DCCD can alter protein conformation and potentially disrupt protein function. This property makes DCCD a valuable tool for studying protein structure and function [].

DCCD is a potential irritant and may cause skin and eye irritation upon contact. It is also suspected to be a respiratory irritant. Due to its reactivity with biomolecules, DCCD should be handled with appropriate personal protective equipment (PPE) such as gloves, goggles, and a fume hood [].

The reactivity of 2,2'-methylenebis(1,3-cyclohexanedione) primarily involves nucleophilic addition and condensation reactions typical of diketones. It can participate in various chemical transformations such as:

  • Condensation Reactions: The compound can undergo condensation with amines or alcohols to form imines or ethers.
  • Michael Addition: It can act as an electrophile in Michael addition reactions due to the presence of the carbonyl groups.
  • Enolization: The diketone can enolize under basic conditions, allowing for further reactions.

These reactions are significant for synthesizing more complex organic molecules.

Research indicates that 2,2'-methylenebis(1,3-cyclohexanedione) exhibits biological activity as a P-glycoprotein inhibitor, which is crucial in cancer treatment as it may enhance the efficacy of chemotherapeutic agents by preventing drug efflux from cancer cells . Additionally, it has shown potential in inhibiting skin cancer in transfection experiments .

Several methods have been developed for synthesizing 2,2'-methylenebis(1,3-cyclohexanedione):

  • Condensation of Cyclohexanedione: The most common method involves the condensation of two equivalents of cyclohexanedione in the presence of formaldehyde or paraformaldehyde under acidic conditions.
  • One-Pot Synthesis: Another approach utilizes a one-pot synthesis involving cyclohexanone and an appropriate reagent to facilitate the formation of the methylene bridge.

These methods allow for efficient production of the compound in laboratory settings.

2,2'-Methylenebis(1,3-cyclohexanedione) has several applications:

  • Pharmaceuticals: Due to its biological activity as a P-glycoprotein inhibitor, it is explored for use in enhancing drug delivery systems.
  • Chemical Intermediates: The compound serves as an intermediate in organic synthesis for producing various derivatives used in different chemical applications.
  • Research: It is utilized in biochemical research to study its effects on cellular mechanisms related to drug resistance.

Interaction studies have focused on the compound's ability to modulate P-glycoprotein activity. These studies suggest that 2,2'-methylenebis(1,3-cyclohexanedione) could potentially improve the absorption and bioavailability of certain drugs by inhibiting their efflux from cells. This property makes it a candidate for further investigation in combination therapies for cancer treatment.

Several compounds share structural similarities with 2,2'-methylenebis(1,3-cyclohexanedione). Here are some noteworthy comparisons:

Compound NameMolecular FormulaUnique Features
1,3-CyclohexanedioneC6H8O2A simpler diketone without the methylene bridge.
2-Methylcyclohexane-1,3-dioneC7H10O2Contains a methyl group instead of cyclohexane moiety.
Methylenediphenyl-1,3-dioneC13H10O2Contains phenyl groups instead of cyclohexane rings.

Uniqueness: The presence of two cyclohexanedione units linked by a methylene bridge distinguishes 2,2'-methylenebis(1,3-cyclohexanedione) from these similar compounds. Its specific biological activities and potential applications in drug resistance make it particularly noteworthy within this group.

XLogP3

0.2

Hydrogen Bond Acceptor Count

4

Exact Mass

236.10485899 g/mol

Monoisotopic Mass

236.10485899 g/mol

Heavy Atom Count

17

Appearance

Assay:≥98%A crystalline solid

UNII

NP899EA5D8

Other CAS

54135-60-3

Wikipedia

2-[(2,6-dioxocyclohexyl)methyl]cyclohexane-1,3-dione

Dates

Last modified: 09-12-2023

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